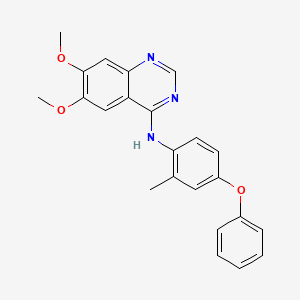
APS-2-79
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
APS-2-79 是一种 KSR 依赖性 MEK 拮抗剂。 它通过拮抗 MEK 的磷酸化和激活,在调节 MAPK 信号通路中起着至关重要的作用,而 MEK 的激活对于致癌性 Ras-MAPK 信号传导的激活至关重要 .
准备方法
合成路线:: APS-2-79 的合成路线涉及特定的化学反应以获得所需的化合物。不幸的是,公开领域中没有提供详细的合成途径。定制合成服务可以快速提供 this compound。
工业生产方法:: 关于 this compound 的大规模工业生产方法的信息有限。通常,制药公司或研究机构会开发专有的商业生产工艺。
化学反应分析
APS-2-79 会发生各种化学反应,包括氧化、还原和取代。在这些反应中使用的常见试剂和条件没有明确记录。这些反应形成的主要产物尚未公开。
科学研究应用
Scientific Research Applications
-
Cancer Therapeutics :
- Targeting Ras-MAPK Pathway : APS-2-79 has been shown to enhance the effectiveness of MEK inhibitors in Ras-mutant cell lines by preventing negative feedback signaling. This dual targeting strategy can potentially lead to improved therapeutic outcomes for patients with Ras-driven cancers .
- Inhibition of KSR Activity : The compound selectively inhibits KSR activity without affecting other closely related kinases, such as BRAF or CRAF, making it a promising candidate for targeted cancer therapies .
- Biochemical Studies :
-
Structural Biology :
- Crystallographic Studies : Structural analyses have revealed how this compound interacts with KSR at the molecular level, providing insights into its binding dynamics and selectivity over other kinases. These studies help elucidate the conformational changes induced by the compound, which are crucial for understanding its mechanism .
Case Studies
| Study | Objective | Findings | Significance |
|---|---|---|---|
| Dhawan et al. (2016) | Evaluate the effects of this compound on KSR and MEK signaling | This compound increased MEK inhibitor potency in Ras-mutant cells | Suggests potential for combination therapies in Ras-driven cancers |
| Khan et al. (2020) | Investigate structural interactions between this compound and KSR | Identified specific binding sites and conformational changes in KSR | Provides a framework for designing more effective inhibitors |
| Filbert et al. (2011) | Analyze the role of KSR in MAPK signaling | Demonstrated that KSR can function independently of catalytic activity | Highlights the importance of scaffolding functions in cancer signaling pathways |
作用机制
APS-2-79 通过与 KSR2-MEK1 复合体中的 KSR2 结合来发挥其作用。 通过将 KSR 稳定在非活性状态,它可以防止 RAF 的结合和随后的 MEK 激活,从而有效地阻断 Ras-MAPK 信号传导 .
相似化合物的比较
不幸的是,没有明确列出具体的类似化合物。APS-2-79 的独特之处在于其 KSR 依赖性作用机制,这使其与其他 MEK 抑制剂区别开来。
生物活性
APS-2-79 is a small molecule that has emerged as a significant inhibitor of the MAPK signaling pathway, particularly in the context of Ras-driven cancers. This compound specifically targets the kinase suppressor of Ras (KSR), a scaffolding protein that plays a crucial role in mediating Ras signaling. The following sections detail the biological activity of this compound, including its mechanisms of action, effects on cellular signaling pathways, and implications for cancer therapy.
This compound stabilizes an inactive form of KSR, thereby antagonizing Ras signaling. This stabilization leads to the repression of MEK and ERK phosphorylation, which are critical downstream components of the MAPK pathway. The compound achieves this by binding directly to the ATP-binding site of KSR, inhibiting its interaction with RAF and MEK proteins.
Key Findings:
- Inhibition of MEK and ERK Phosphorylation : this compound has been shown to significantly reduce KSR-stimulated phosphorylation of MEK and ERK in various cell lines, particularly those harboring KRAS mutations .
- Synergistic Effects with MEK Inhibitors : The compound enhances the efficacy of MEK inhibitors, such as trametinib, specifically in KRAS mutant cell lines (e.g., HCT116 and A549) while showing minimal effects in BRAF mutant lines (e.g., SK-MEL-239 and A375) .
Table 1: Summary of Biological Activity Data for this compound
| Parameter | Value |
|---|---|
| IC50 against KSR2-MEK1 complexes | 120 nM |
| Effect on KSR-stimulated MEK/ERK | Significant reduction |
| Synergistic effect with trametinib | Enhanced efficacy in KRAS mutants |
| Cell lines tested | HCT116, A549 (KRAS); SK-MEL-239, A375 (BRAF) |
Case Studies
- Cell Viability Studies : In experiments conducted with HCT116 and A549 cell lines, treatment with this compound resulted in a notable decrease in cell viability when combined with trametinib. This suggests that dual targeting of KSR and MEK may provide a more effective therapeutic strategy against tumors driven by KRAS mutations .
- Mechanistic Insights : Further investigations into the mechanism revealed that this compound not only inhibits the phosphorylation events downstream of KSR but also prevents the heterodimerization between KSR and RAF proteins. This blockade is crucial for reducing oncogenic signaling associated with mutant Ras .
Implications for Cancer Therapy
The ability of this compound to stabilize an inactive form of KSR presents a novel approach for targeting Ras-driven cancers. Traditional therapies have focused predominantly on direct inhibitors of RAF or MEK; however, targeting scaffolding proteins like KSR may provide an additional layer of therapeutic intervention.
Potential Clinical Applications:
- Combination Therapies : The synergistic effects observed with existing MEK inhibitors suggest that this compound could be integrated into combination therapy regimens to enhance treatment outcomes for patients with KRAS mutations.
- Targeting Resistance Mechanisms : By inhibiting feedback signaling through KSR stabilization, this compound may help overcome resistance mechanisms that often limit the effectiveness of current MAPK pathway inhibitors .
属性
IUPAC Name |
6,7-dimethoxy-N-(2-methyl-4-phenoxyphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-15-11-17(29-16-7-5-4-6-8-16)9-10-19(15)26-23-18-12-21(27-2)22(28-3)13-20(18)24-14-25-23/h4-14H,1-3H3,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKZLFZZBGBOPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2)NC3=NC=NC4=CC(=C(C=C43)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














